

Application Notes and Protocols for MY-875 in High-Throughput Screening

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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

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Introduction

MY-875 is a potent, broad-spectrum β -lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This application note provides a detailed protocol for utilizing **MY-875** in a high-throughput screening (HTS) campaign to identify novel enhancers of its antibacterial activity. Such a screening approach can lead to the discovery of compounds that act synergistically with **MY-875**, potentially overcoming existing antibiotic resistance mechanisms.

The primary goal of the described assay is to screen a large compound library for molecules that increase the susceptibility of a β -lactamase-producing strain of *Escherichia coli* to **MY-875**. The assay is based on measuring bacterial growth inhibition in the presence of a sub-inhibitory concentration of **MY-875** and varying concentrations of test compounds.

Mechanism of Action of MY-875

MY-875, a member of the penicillin class of antibiotics, acts by acylating the transpeptidase domain of penicillin-binding proteins (PBPs) on the inner surface of the bacterial cell membrane. This irreversible inhibition prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Some bacteria have developed resistance to β -lactam antibiotics by producing β -lactamase enzymes, which hydrolyze the β -lactam ring of the antibiotic, rendering it inactive. This HTS protocol is designed to identify compounds that may inhibit β -lactamase or act on other cellular pathways to restore the efficacy of **MY-875**.

Data Presentation

The following tables summarize the quantitative data for **MY-875**'s activity against a β -lactamase producing E. coli strain, both alone and in the presence of a hypothetical hit compound identified from a high-throughput screen.

Table 1: In Vitro Activity of **MY-875** against β -lactamase-producing E. coli

Parameter	Value
Minimum Inhibitory Concentration (MIC)	64 $\mu\text{g/mL}$
IC50 (50% inhibitory concentration)	32 $\mu\text{g/mL}$

Table 2: Synergistic Activity of **MY-875** with a Hit Compound (HC-123)

Compound Combination	MIC of MY-875 ($\mu\text{g/mL}$)	Fold Potentiation
MY-875 alone	64	-
MY-875 + 1 μM HC-123	8	8
MY-875 + 5 μM HC-123	2	32
MY-875 + 10 μM HC-123	1	64

Experimental Protocols

High-Throughput Screening Protocol for MY-875

Synergizers

Objective: To identify compounds that potentiate the antibacterial activity of **MY-875** against a β -lactamase-producing strain of E. coli.

Materials:

- **MY-875** (stock solution: 10 mg/mL in sterile water)
- β -lactamase-producing E. coli (e.g., ATCC® 35218™)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Compound library plates (384-well format, 10 mM in DMSO)
- 384-well clear, flat-bottom microplates
- Resazurin (alamarBlue™)
- Automated liquid handling system
- Plate reader (fluorescence intensity)
- Incubator (37°C)

Assay Principle:

This is a cell-based assay that measures bacterial viability. A sub-inhibitory concentration of **MY-875** is used, at which the bacteria can still grow. Test compounds that enhance the activity of **MY-875** will cause a reduction in bacterial growth, which is measured by a decrease in the fluorescence of resazurin (a cell viability indicator).

Protocol:

- Bacterial Culture Preparation:
 - Inoculate a single colony of β -lactamase-producing E. coli into 5 mL of CAMHB.
 - Incubate overnight at 37°C with shaking (200 rpm).
 - The next day, dilute the overnight culture 1:1000 in fresh CAMHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.001.
- Plate Preparation:

- Using an automated liquid handler, transfer 50 nL of each compound from the library plate to the corresponding well of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
- Include appropriate controls:
 - Negative Control (0% inhibition): DMSO only (no compound).
 - Positive Control (100% inhibition): A high concentration of a broad-spectrum antibiotic known to be effective against the strain (e.g., Meropenem at 100 µg/mL).
- Addition of **MY-875** and Bacteria:
 - Prepare a working solution of **MY-875** in the diluted bacterial suspension at a final concentration of 16 µg/mL (0.25x MIC).
 - Dispense 50 µL of the **MY-875**/bacterial suspension into each well of the assay plates containing the pre-spotted compounds.
- Incubation:
 - Seal the plates and incubate at 37°C for 6 hours with shaking (150 rpm).
- Signal Detection:
 - Add 5 µL of resazurin solution (0.1 mg/mL in PBS) to each well.
 - Incubate for an additional 2 hours at 37°C.
 - Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis:
 - Calculate the percent inhibition for each well using the following formula: % Inhibition = $100 * (1 - (\text{Signal_Compound} - \text{Mean_Positive_Control}) / (\text{Mean_Negative_Control} - \text{Mean_Positive_Control}))$

- A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered acceptable.[1]
- Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls.

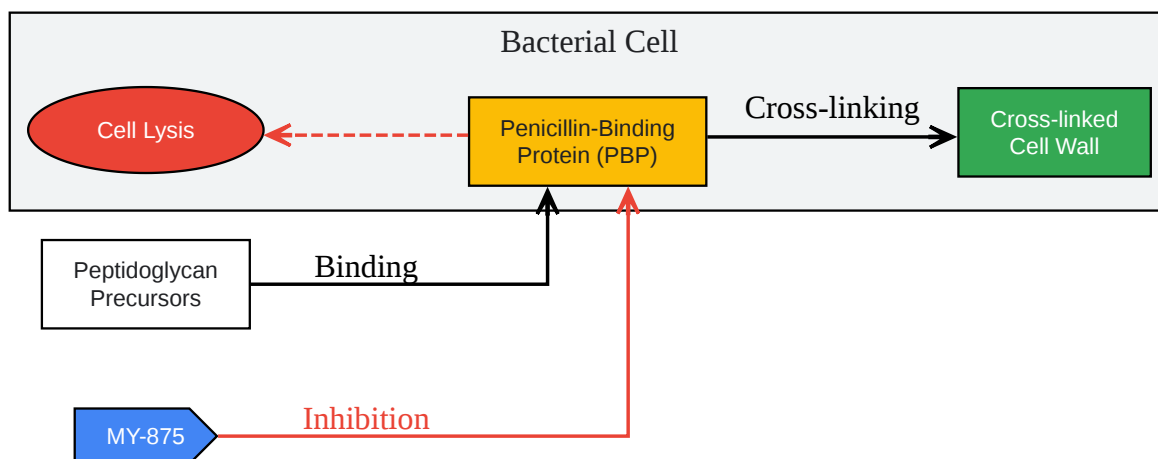
Hit Confirmation and Dose-Response Protocol

Objective: To confirm the activity of primary hits and determine their potency (EC₅₀).

Protocol:

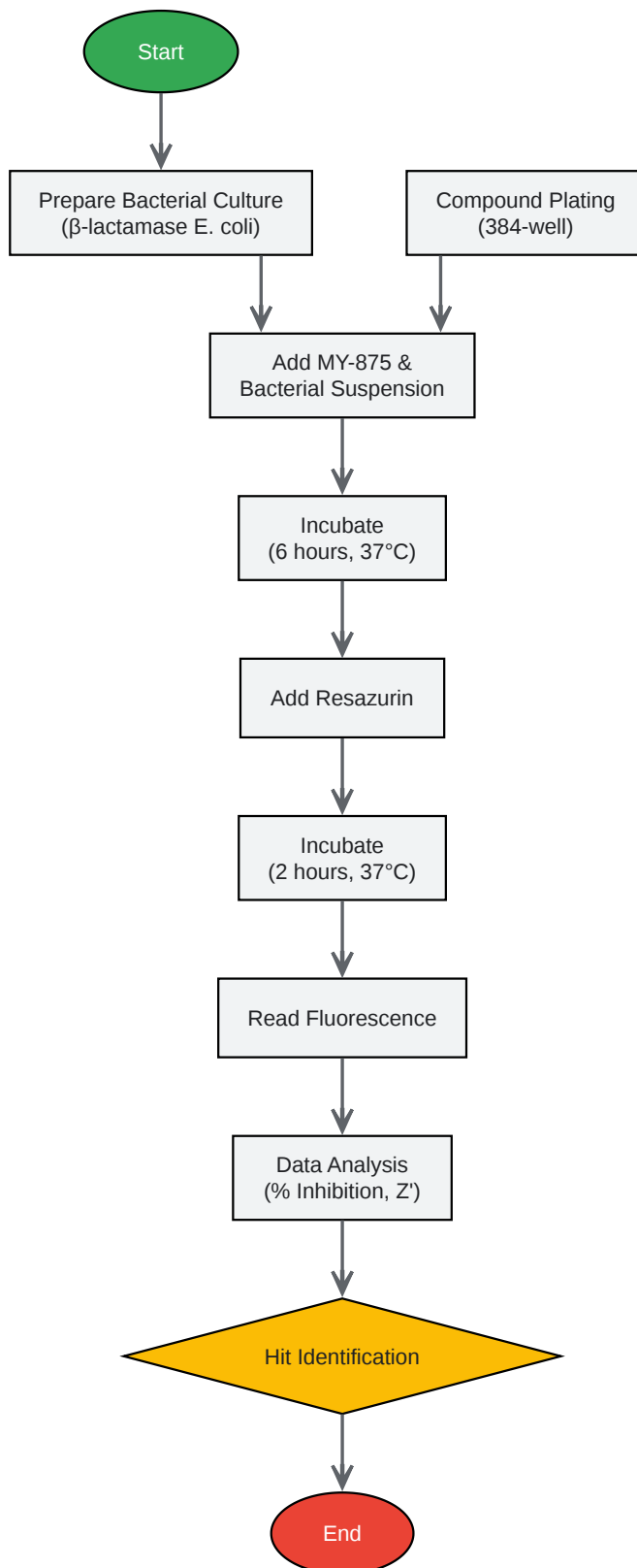
- Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 μ M).
- Repeat the HTS assay protocol as described above, but with the serially diluted hit compounds.
- Plot the percent inhibition against the log of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each confirmed hit.

Visualizations



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MY-875 inhibits bacterial cell wall synthesis.



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High-throughput screening workflow for **MY-875** synergizers.
Hypothetical mechanism of a hit compound overcoming resistance.

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References

- 1. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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